molecular formula C14H20O5 B8315364 Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate

Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate

Cat. No.: B8315364
M. Wt: 268.30 g/mol
InChI Key: JNROPZICUQNFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate is a useful research compound. Its molecular formula is C14H20O5 and its molecular weight is 268.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C14H20O5/c1-5-19-13(15)14(2,16)9-10-6-7-11(17-3)12(8-10)18-4/h6-8,16H,5,9H2,1-4H3

InChI Key

JNROPZICUQNFPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of ethyl (±)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (333.0 mg, 1.24 mmol) in 50 mL of 50 mM sodium phosphate buffer pH 7.5 is added crude Candida lipolytica ester hydrolase (22.6 mg of protein). After 24 h, 62% conversion is observed by HPLC (C18 column, 254 nm detection, acid tR =5.8 min and ester tR =11.6 min). The reaction is treated with a Celite filtration and then extracted with 2×25 mL ethyl acetate. The combined extracts are treated with brine, dried with magnesium sulfate, then concentrated in vacuo to yield ethyl (R)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (127.4 mg, 0.475 mmol, 38.3%). The enantiomeric excess of the unreacted ester is determined by HPLC analysis (Chiracel OD column from J. T. Baker, 280 nm, (S)-enantiomer tR =6.6 min and (R)-enantiomer tR =8.3 min) to be 99% (R)-enantiomer.
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
22.6 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of ethyl (±)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (301.1 mg, 1.12 mmol) in 50 mL of 50 mM sodium phosphate buffer pH 7.5 is added carboxypeptidase Y from Bakers Yeast (7.6 mg of protein). After 23 h, 90.6% conversion is observed by HPLC (C18 column, 254 nm detection, acid tR =5.8 min and ester tR =11.6 min). The reaction is extracted with 2×25 mL ethyl acetate. The combined extracts are treated with brine, dried with magnesium sulfate, then concentrated in vacuo to yield ethyl (R)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (36.2 mg, 0.135 mmol, 12.1%). The enantiomeric excess of the unreacted ester is determined by HPLC analysis (Chiracel OD column from J. T. Baker, 280 nm, (S)-enantiomer tR =6.6 min and (R)-enantiomer tR =8.3 min) to be 31.2% (R -enantiomer.
Quantity
301.1 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.